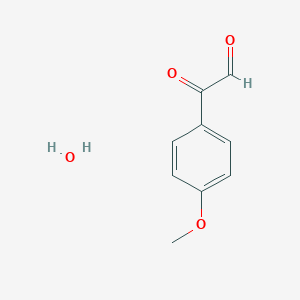

4-Methoxyphenylglyoxal hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574094 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-17-6 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenylglyoxal Hydrate

Established Synthetic Routes

The synthesis of 4-Methoxyphenylglyoxal hydrate (B1144303) has been accomplished through several reliable and well-documented chemical pathways. These routes offer different advantages in terms of yield, reaction conditions, and substrate availability.

Oxidation Reactions for Glyoxal (B1671930) Formation

A primary strategy for the synthesis of 4-Methoxyphenylglyoxal hydrate involves the oxidation of a suitable precursor, typically an acetophenone (B1666503) derivative. This approach leverages various oxidizing agents to introduce the second carbonyl group necessary for the glyoxal structure.

The oxidation of acetophenones using selenium dioxide (SeO₂) is a classic and effective method for the preparation of aryl glyoxals. This reaction, often referred to as the Riley oxidation, provides a direct route to the desired product. The general reaction involves heating 4-methoxyacetophenone with selenium dioxide in a suitable solvent, such as dioxane or ethanol (B145695), often with a small amount of water present. The reaction proceeds with the oxidation of the α-methyl group to an aldehyde, yielding the corresponding glyoxal. The product is typically isolated as its stable hydrate.

The mechanism of this oxidation involves the enol form of the acetophenone attacking the selenium dioxide. This is followed by a series of steps that ultimately lead to the formation of the 1,2-dicarbonyl compound and the reduction of selenium dioxide to elemental selenium. A general procedure for a similar reaction, the oxidation of acetophenone to phenylglyoxal (B86788), involves refluxing the reactants for several hours. orgsyn.org The yield for such reactions can be substantial, with reports of up to 72% for the synthesis of phenylglyoxal. orgsyn.org Microwave-assisted selenium dioxide oxidation has been shown to significantly reduce reaction times from hours to minutes with quantitative conversion for some aryl methyl ketones.

Table 1: Selenium Dioxide Oxidation of Acetophenones

| Starting Material | Oxidizing Agent | Product | Reported Yield (General Reaction) |

|---|---|---|---|

| 4-Methoxyacetophenone | Selenium Dioxide (SeO₂) | 4-Methoxyphenylglyoxal | High |

The Kornblum oxidation provides an alternative route to aldehydes and ketones from alkyl halides. organic-chemistry.org In the context of this compound synthesis, this method would involve the oxidation of an α-halo derivative of 4-methoxyacetophenone, such as 2-bromo-1-(4-methoxyphenyl)ethanone. This precursor can be synthesized by the reaction of 4-methoxyacetophenone with cupric bromide. nih.govresearchgate.net

The Kornblum oxidation typically employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The reaction proceeds via an intermediate alkoxysulfonium salt, which, in the presence of a base (like triethylamine), undergoes elimination to form the carbonyl compound. organic-chemistry.org This method is particularly useful for substrates that are sensitive to more aggressive oxidizing agents. While initially limited to activated substrates like α-halo ketones, the scope of the Kornblum oxidation has been expanded. chemeo.com

Table 2: Kornblum Oxidation for Glyoxal Synthesis

| Precursor | Reagents | Intermediate | Product |

|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | DMSO, Base (e.g., Triethylamine) | Alkoxysulfonium salt | 4-Methoxyphenylglyoxal |

Besides selenium dioxide and DMSO, other oxidizing agents have been utilized for the synthesis of glyoxals, although their application to this compound is less commonly documented. Nitric acid has been employed for the oxidation of acetaldehyde (B116499) to glyoxal, suggesting its potential applicability to substituted acetaldehydes. google.com However, the use of strong acids like nitric acid can lead to side reactions and requires careful control of reaction conditions.

Hydrogen peroxide is another potential oxidant. While direct oxidation of acetophenones with hydrogen peroxide to form glyoxals is not a standard method, its use in various oxidative processes suggests it could be adapted for this transformation, possibly in the presence of a suitable catalyst. For instance, the oxidation of glyoxal to glyoxylic acid can be achieved with hydrogen peroxide. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly efficient synthetic strategies. While there are no direct reports of a multicomponent reaction for the synthesis of this compound itself, this compound is a valuable building block in various MCRs to produce complex heterocyclic structures. researchgate.netnih.gov

The Ugi reaction, a well-known MCR, typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Theoretically, a multicomponent strategy could be devised where precursors react to form the α-keto aldehyde structure in situ, although this is not a conventional approach for synthesizing the target compound. The primary role of 4-methoxyphenylglyoxal in this context is as a reactant that provides the 1,2-dicarbonyl moiety for the construction of more elaborate molecules. nih.gov

Preparation from Related Precursors (e.g., Isonitrosoacetophenone, Phenylacetaldehyde)

This compound can also be synthesized from precursors that already possess a two-carbon chain attached to the phenyl ring. One such method involves the hydrolysis of an isonitrosoacetophenone derivative. Phenylglyoxal has been successfully prepared from isonitrosoacetophenone. orgsyn.org This suggests that 4-methoxyisonitrosoacetophenone could serve as a viable precursor for this compound. The conversion typically involves treatment with an acid, which hydrolyzes the oxime functionality to a carbonyl group.

Another potential precursor is 4-methoxyphenylacetaldehyde. The oxidation of the aldehyde group to a carboxylic acid is a common transformation, but selective oxidation to a glyoxal is also feasible under controlled conditions. For instance, glyoxal itself can be synthesized by the oxidation of acetaldehyde. atamankimya.com Applying similar oxidative conditions to 4-methoxyphenylacetaldehyde could yield the desired product.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has introduced sophisticated approaches to the preparation of this compound, focusing on asymmetric synthesis, novel catalytic systems, and adherence to green chemistry principles.

While the direct asymmetric synthesis of this compound is not extensively documented, related asymmetric transformations provide insight into potential methodologies. The enantioselective reduction of the precursor, 4'-methoxyacetophenone, to a chiral alcohol using biocatalysts like immobilized Rhodotorula sp. cells has been reported to yield products with high enantiomeric excess. This highlights the potential for biocatalytic or chiral catalyst-mediated oxidation of a suitable prochiral substrate to achieve an enantiomerically enriched form of the target molecule. The development of chiral organocatalysts and transition-metal complexes for the asymmetric α-oxidation of ketones is an active area of research and presents a promising avenue for the future synthesis of chiral this compound.

The classical synthesis of aryl glyoxals often involves the use of selenium dioxide as an oxidizing agent. This method has been successfully applied to the synthesis of p-methoxyphenylglyoxal. orgsyn.org The reaction typically involves the oxidation of the α-methyl group of 4'-methoxyacetophenone.

Modern catalytic methods aim to replace stoichiometric and often toxic reagents like selenium dioxide with more efficient and environmentally benign catalytic systems. Innovations in this area include the use of transition-metal catalysts that can activate milder oxidants under more controlled conditions. While specific examples for this compound are emerging, the broader field of aryl ketone oxidation points towards the use of catalysts based on metals like copper, iron, or ruthenium in combination with oxidants such as molecular oxygen or hydrogen peroxide.

Ionic liquids have also been explored as both solvents and catalysts in organic synthesis, offering advantages such as thermal stability and the potential for catalyst recycling. researchgate.netnih.govpharmtech.comlongdom.org Their application in the oxidation of aryl ketones could provide a more sustainable route to this compound.

Green chemistry principles are increasingly influencing the synthesis of chemical compounds, including this compound. A key focus is the replacement of hazardous reagents and solvents. The use of greener oxidants and catalytic systems, as mentioned above, is a primary example.

Microwave-assisted organic synthesis (MAOS) represents a significant green chemistry advancement. chemicaljournals.comcem.comanton-paar.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and sometimes enable reactions to proceed without a solvent, thereby minimizing waste. chemicaljournals.com The oxidation of acetophenones to their corresponding glyoxals is a reaction that can potentially be accelerated and made more efficient through the application of microwave technology. cem.comrsc.org The use of solid-supported reagents, which can be easily filtered off after the reaction, also aligns with green chemistry principles by simplifying purification processes.

Purification and Characterization Techniques for Synthetic Products

The isolation and characterization of this compound from a reaction mixture are critical steps to ensure the purity and confirm the identity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the methine proton of the hydrated glyoxal, and the hydroxyl protons. The aromatic protons would appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8-4.0 ppm. The methine proton of the diol would likely appear as a singlet, and the hydroxyl protons would give a broad signal, the position of which can vary depending on the solvent and concentration.

¹³C NMR : The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the diol carbon, the aromatic carbons (including the ipso, ortho, meta, and para carbons), and the methoxy carbon. The carbonyl carbon signal would be expected in the downfield region (around 190 ppm), characteristic of a ketone.

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound would include a strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol. A strong absorption around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the aryl ketone. C-O stretching bands for the methoxy group and the diol, as well as C-H stretching and bending vibrations for the aromatic ring and the methoxy group, would also be present.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns would likely involve the loss of water from the hydrate, followed by fragmentation of the glyoxal side chain and the aromatic ring. researchgate.net The presence of the 4-methoxyphenyl (B3050149) group would be expected to give rise to characteristic fragment ions. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Chemical Shifts / Frequencies / m/z values |

| ¹H NMR | Aromatic protons (AA'BB' system): ~δ 7.0-8.0 ppm; Methine proton (-CH(OH)₂): ~δ 5.5-6.0 ppm; Methoxy protons (-OCH₃): ~δ 3.8-4.0 ppm; Hydroxyl protons (-OH): broad signal |

| ¹³C NMR | Carbonyl carbon (C=O): ~δ 190 ppm; Diol carbon (CH(OH)₂): ~δ 90-95 ppm; Aromatic carbons: ~δ 114-165 ppm; Methoxy carbon (-OCH₃): ~δ 55-60 ppm |

| IR (cm⁻¹) | O-H stretch (diol): 3200-3600 (broad); C=O stretch (ketone): 1650-1680; C-O stretch (ether and diol): 1000-1300; Aromatic C-H stretch: ~3000-3100 |

| Mass Spec (m/z) | Molecular ion [M]⁺; Fragments corresponding to [M-H₂O]⁺, [CH₃OC₆H₄CO]⁺, [CH₃OC₆H₄]⁺ |

Chromatographic Purification Methods

Chromatographic techniques are essential for the purification of this compound from starting materials, by-products, and other impurities.

Column Chromatography : This is a standard method for the purification of organic compounds. youtube.comyoutube.com For this compound, a silica (B1680970) gel stationary phase is commonly used with a gradient of non-polar to polar organic solvents (e.g., hexane-ethyl acetate) as the mobile phase. youtube.comyoutube.com The polarity of the compound, due to the hydroxyl and carbonyl groups, dictates the choice of the eluent system.

High-Performance Liquid Chromatography (HPLC) : For achieving higher purity, preparative HPLC is a powerful technique. lcms.czaralyse.techprep4u.denih.gov A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.govnih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases. nih.gov A commercial supplier specifies the use of gas chromatography (GC) for assaying the purity of this compound, indicating that GC is also a viable analytical and potentially preparative technique. thermofisher.com

The table below outlines common chromatographic methods for the purification of this compound.

| Method | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Adsorption |

| Preparative HPLC | C18 Reverse-Phase | Water/Acetonitrile or Water/Methanol gradient | Partition |

| Gas Chromatography (GC) | Various (e.g., polar capillary columns) | Inert carrier gas (e.g., He, N₂) | Partition based on volatility |

Crystallization and Hydrate Formation

Following the synthesis of 4-methoxyphenylglyoxal, the crude product is typically subjected to a crystallization process which serves both to purify the compound and to facilitate the formation of its stable hydrate. The hydrate, 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one, is often the desired form for handling and storage due to its increased stability compared to the anhydrous α-ketoaldehyde. orgsyn.org

The methodology for crystallization and hydrate formation is analogous to the well-established procedures for similar aryl-glyoxals, such as phenylglyoxal. orgsyn.org The process leverages the solubility of the compound in hot water and its tendency to crystallize as a hydrate upon cooling.

A common procedure involves the addition of the crude 4-methoxyphenylglyoxal to warm water. orgsyn.org The mixture is then allowed to cool, often with gentle agitation, to induce crystallization. The resulting crystalline solid is the monohydrate of 4-methoxyphenylglyoxal. This solid can then be isolated from the aqueous solution by standard laboratory techniques such as vacuum filtration.

The efficiency of the crystallization and the purity of the resulting hydrate can be influenced by several factors, including the initial purity of the crude product, the cooling rate, and the solvent-to-solute ratio. For instance, a slower cooling process generally favors the formation of larger, more well-defined crystals.

The formation of the hydrate is a chemical process in which a molecule of water adds to the aldehyde carbonyl group of the 4-methoxyphenylglyoxal. This results in the formation of a geminal diol, which is the hydrated form of the glyoxal. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the carbonyl groups and, consequently, the stability and formation of the hydrate.

The physical appearance of this compound is typically a white to yellow powder. thermofisher.com The table below summarizes key properties and specifications related to the crystallized hydrate.

| Property | Value | Reference |

| IUPAC Name | 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one | thermofisher.com |

| Molecular Formula | C₉H₁₀O₄ | thermofisher.com |

| Appearance | White to yellow powder | thermofisher.com |

| Water Content (Karl Fischer) | <28.0% | thermofisher.com |

| Assay (GC) | ≥94.0% | thermofisher.com |

Table 1: Physicochemical Properties of this compound

This interactive table provides a summary of the key physicochemical properties of this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Methoxyphenylglyoxal Hydrate

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbons in 4-Methoxyphenylglyoxal makes it susceptible to attack by nucleophiles. This reactivity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds.

In the solid state and in aqueous solutions, 4-Methoxyphenylglyoxal exists predominantly as its monohydrate. cymitquimica.comnih.gov This hydrated form is a geminal diol, with the structure formally named 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one. cymitquimica.comthermofisher.com The presence of two hydroxyl groups on the terminal carbon suggests that the equilibrium favors the hydrate (B1144303) over the free aldehyde. This stability allows it to be handled as a solid crystalline powder at room temperature. ontosight.aicalpaclab.com The compound is moderately soluble in water and soluble in organic solvents like ethanol (B145695) and methanol (B129727). ontosight.ai

Table 1: Physical and Chemical Properties of 4-Methoxyphenylglyoxal Hydrate

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | thermofisher.comcalpaclab.com |

| IUPAC Name | 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one | cymitquimica.comthermofisher.com |

| Appearance | White to yellow powder | thermofisher.com |

| Melting Point | 104-111 °C | wwmponline.com |

This compound reacts with amine derivatives, such as indole (B1671886), to form α-functionalized ketones. The reaction of indole with this compound can yield α-(indol-3-yl)benzoins. dsau.dp.ua Research has shown that reaction conditions play a critical role; for instance, while interaction with indole in boiling toluene (B28343) was reported as unsuccessful, reactions in acetic acid at room temperature proceed effectively. dsau.dp.ua

The compound readily undergoes condensation reactions, a key step in many multicomponent syntheses. A notable example is its reaction with Meldrum's acid. mdpi.comresearchgate.netresearchgate.net This condensation, typically base-catalyzed, results in the formation of an unstable Michael acceptor intermediate, which can then undergo further reactions. mdpi.comresearchgate.net

Another documented condensation involves the reaction of a synthesized furan-2(5H)-one derivative with 4-methoxybenzaldehyde (B44291) in the presence of piperidine, yielding a 4-(1H-indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one with an 84% yield. mdpi.comresearchgate.net

Cyclization and Annulation Reactions

The dual functionality of this compound makes it an excellent substrate for reactions that form cyclic compounds. It is particularly useful in one-pot multicomponent reactions for synthesizing complex heterocyclic systems.

This glyoxal (B1671930) derivative is a key starting material for synthesizing a variety of heterocyclic compounds. Through multicomponent reactions, it can be used to construct fused heterocyclic systems. For example, a one-pot telescopic process involving 8-hydroxyquinoline (B1678124), this compound, and Meldrum's acid yields 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This process highlights the compound's utility in creating complex molecular architectures in a single, efficient procedure. mdpi.com

A significant application of this compound is in the synthesis of furan-2(5H)-one derivatives, which are important heterocyclic motifs. researchgate.net These syntheses are often achieved through efficient, one-pot multicomponent reactions.

A common strategy involves the reaction of an indole or acetovanillone, this compound, and Meldrum's acid. mdpi.comscribd.com A plausible mechanism for this transformation involves several steps: mdpi.comresearchgate.netresearchgate.net

Base-catalyzed condensation of this compound with Meldrum's acid to form a highly reactive Michael acceptor.

Subsequent Michael addition of indole or another nucleophile to this intermediate.

Acid-catalyzed intramolecular cyclization, which involves the enolization of a carbonyl group and interaction with the Meldrum's acid fragment.

The final step involves the elimination of carbon dioxide and acetone (B3395972), followed by isomerization to yield the stable furan-2(5H)-one product. researchgate.net

This method is valued for its atom economy, simplicity, and the use of readily available starting materials. mdpi.comresearchgate.net

Table 2: Examples of Furan-2(5H)-one Synthesis

| Reactants | Reagents/Solvents | Product | Yield | References |

|---|---|---|---|---|

| Indole, this compound, Meldrum's acid | Et₃N, MeCN (reflux); then AcOH (reflux) | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | 74% | mdpi.comresearchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenylglyoxal |

| Indole |

| Meldrum's acid |

| 4-methoxybenzaldehyde |

| Piperidine |

| 4-(1H-indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one |

| 8-hydroxyquinoline |

| 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid |

| Furan-2(5H)-one |

| Acetovanillone |

| 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one |

| 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid |

| Toluene |

| Acetic Acid |

| Ethanol |

| Methanol |

| Carbon Dioxide |

| Acetone |

| Triethylamine (Et₃N) |

| Acetonitrile (B52724) (MeCN) |

Multicomponent Reaction Mechanisms

The synthesis of the aforementioned heterocyclic systems from this compound often proceeds via a one-pot telescoped process involving several mechanistic steps. mdpi.commdpi.commdpi.com This approach typically involves an initial condensation of the starting materials, which forms unstable intermediates that are then transformed into the final products upon treatment with acid. mdpi.commdpi.com

In these multicomponent reactions, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) plays a critical role as an active methylene (B1212753) compound. mdpi.commdpi.commdpi.commdpi.com Its primary function is to react with 4-methoxyphenylglyoxal in a base-catalyzed Knoevenagel-type condensation to form a highly reactive Michael acceptor. mdpi.commdpi.commdpi.com This intermediate is key to the subsequent steps of the reaction cascade. In the final, acid-catalyzed stage of the reaction, the Meldrum's acid moiety undergoes cleavage, which results in the liberation of acetone and carbon dioxide, a thermodynamically favorable process that helps drive the reaction to completion. mdpi.commdpi.com

A general and plausible mechanism has been proposed for the multicomponent reactions involving a phenolic nucleophile, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.commdpi.com

Formation of Michael Acceptor: The reaction initiates with a base-catalyzed condensation between 4-methoxyphenylglyoxal (as the hydrate) and Meldrum's acid, leading to the formation of an unstable aroylmethylene intermediate (A). mdpi.commdpi.com

Michael Addition: The phenolic starting material (e.g., 8-hydroxyquinoline or a hydroxycoumarin) is deprotonated by the base to form an anion (B), which then acts as a nucleophile in a Michael addition to the intermediate (A), forming adduct (D). mdpi.commdpi.com

Cleavage and Decarboxylation: Subsequent treatment with acid catalyzes the cleavage of the Meldrum's acid fragment from intermediate (D). This process is accompanied by the elimination of acetone and CO₂, resulting in the formation of an unstable γ-ketoacid intermediate (F). mdpi.commdpi.com

Intramolecular Cyclization: The final step is the intramolecular cyclization of intermediate (F). The hydroxyl group from the phenolic component attacks one of the keto groups, and subsequent dehydration (elimination of a water molecule) yields the final fused furan (B31954) ring system. mdpi.commdpi.com

A similar pathway is observed in reactions using indole as the nucleophile, where the indole adds to the Michael acceptor, followed by acid-catalyzed cyclization and isomerization to yield a substituted furan-2(5H)-one. mdpi.comresearchgate.net

Influence of Reaction Conditions (Solvent, Temperature, Catalysis)

The outcome and efficiency of the reactions involving this compound are highly dependent on the specific conditions employed.

| Product Type | Nucleophile | Solvent(s) | Catalyst(s) | Temperature | Yield | Ref. |

| Furo[3,2-h]quinoline Derivative | 8-Hydroxyquinoline | MeCN, then AcOH | Et₃N, then acid | Reflux | 68% | mdpi.com |

| Furo[2,3-f]chromene Derivative | 5-Hydroxy-4,7-dimethylcoumarin | MeCN, then AcOH/HCl | Et₃N (6-fold excess), then acid | Reflux (16 h) | 74% | mdpi.com |

| Furan-2(5H)-one Derivative | Indole | MeCN, then AcOH | Et₃N, then acid | Reflux | 74% | mdpi.com |

| Benzofuran Derivative | Acetovanillone | MeCN, then AcOH/HCl | Et₃N, then acid | Room Temp (48 h) | 62% | mdpi.com |

| Eudistidine A (Marine Alkaloid) | 4-(2-Aminophenyl)pyrimidin-2-amine | DMSO | I₂ (oxidant) | 65 °C | - | nih.gov |

Solvent: Acetonitrile (MeCN) is a widely used solvent for the initial condensation step in these multicomponent reactions due to its ability to dissolve the various reactants while facilitating the base-catalyzed reaction. mdpi.commdpi.commdpi.com For the final cyclization step, acetic acid (AcOH), often in combination with a strong mineral acid like HCl, is employed to promote the necessary dehydration and ring closure. mdpi.commdpi.commdpi.com In the synthesis of Eudistidine A, dimethyl sulfoxide (B87167) (DMSO) is used, which is suitable for the in situ generation of the glyoxal and the subsequent condensation and oxidation steps. nih.gov

Temperature: Reaction temperatures vary based on the reactivity of the substrates. While many of the multicomponent reactions are conducted at reflux in acetonitrile to ensure a reasonable reaction rate, mdpi.commdpi.com some can proceed at room temperature, as seen in the reaction with the highly soluble acetovanillone, though this may require an extended reaction time (48 hours). mdpi.com The synthesis of Eudistidine A utilizes mild heating at 65 °C, which is sufficient to drive the condensation and subsequent oxidation without degrading the complex intermediates. nih.gov

Catalysis: Triethylamine (Et₃N) is the most common base catalyst used to facilitate the initial Knoevenagel condensation between 4-methoxyphenylglyoxal and Meldrum's acid. mdpi.commdpi.commdpi.com For less reactive nucleophiles, such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, a significant excess of the base catalyst is required to drive the reaction to completion. mdpi.com The final cyclization step is universally acid-catalyzed. researchgate.netmdpi.commdpi.com In a distinct catalytic role, molecular iodine (I₂) is used as an oxidant in the final step of the Eudistidine A synthesis to form the aromatic core of the alkaloid. nih.gov

Oxidation and Reduction Reactions

This compound, possessing both a ketone and a hydrated aldehyde functional group, exhibits versatile reactivity in oxidation and reduction reactions. The glyoxal moiety can be selectively targeted by various reagents to yield different products.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-methoxyphenylglyoxylic acid. This transformation is a key step in synthesizing more complex derivatives. While various oxidizing agents can be employed for the oxidation of aldehydes, specific conditions are crucial to prevent cleavage of the carbon-carbon bond.

In addition to simple oxidation to a carboxylic acid, this compound can participate in more complex oxidative cyclization reactions. For instance, in the synthesis of the marine alkaloid eudistidine A, 4-methoxyphenylglyoxal (generated in situ from the hydrate) undergoes a condensation-cyclization sequence with 4-(2-aminophenyl)pyrimidin-2-amine, which is followed by an in situ oxidation step using iodine to yield the final polycyclic product. nih.govnih.gov In related syntheses, autoxidation with ambient oxygen has also been observed, though the addition of other oxidants like DDQ or MnO₂ was found to impede the desired reaction pathway. nih.gov Enzymatic oxidation is also possible; for example, xanthine (B1682287) oxidase can catalyze the oxidation of related aryl pteridinones derived from arylglyoxals. nih.gov

Reduction: The carbonyl groups of this compound can be reduced to hydroxyl groups. The reduction of the ketone group yields a diol, while the reduction of the hydrated aldehyde would also result in a hydroxyl functional group. Standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can be used to convert the glyoxal group to the corresponding alcohol. wur.nl For example, in the preparation of certain secondary amines, a glyoxal derivative is reacted with an amine, and the resulting intermediate imine is subsequently reduced using a hydride reagent or catalytic hydrogenation. wur.nl This highlights the utility of the glyoxal moiety as a precursor to alcohol functionalities in multi-step syntheses.

Derivatization for Specific Applications

The dual carbonyl functionality of this compound makes it a valuable starting material for the synthesis of a wide array of derivatives, particularly heterocyclic compounds. Through condensation and cyclization reactions, the glyoxal core can be elaborated into more complex molecular architectures with applications in medicinal chemistry and materials science.

The synthesis of esters and amides from this compound typically proceeds through an intermediate carboxylic acid. The hydrated aldehyde moiety is first oxidized to form 4-methoxyphenylglyoxylic acid. epo.orggoogle.comwikipedia.org This α-keto acid can then be subjected to standard esterification or amidation conditions.

Esterification: The classic Fischer esterification method can be employed, where 4-methoxyphenylglyoxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester. masterorganicchemistry.comchemguide.co.uklibretexts.org Another efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation under milder, nonacidic conditions. orgsyn.org

Amide Formation: Similarly, amides can be prepared by reacting 4-methoxyphenylglyoxylic acid with a primary or secondary amine. This condensation is often facilitated by coupling reagents that activate the carboxylic acid, such as HATU or HBTU, or by converting the acid to a more reactive acyl chloride. nih.gov A one-pot method using titanium tetrachloride (TiCl₄) in pyridine (B92270) has also been reported for the direct condensation of carboxylic acids and amines. nih.gov

Beyond the classical two-step approach, derivatization reactions can lead to products containing amide-like bonds within a heterocyclic ring. For example, the reaction of this compound with N-hydroxyurea in acetic acid yields 5-(4-methoxyphenyl)-3-hydroxyimidazolidine-2,4-dione, a hydantoin (B18101) derivative containing two amide bonds.

This compound is a key building block in the synthesis of complex sulfonamide derivatives, particularly those containing a 1,2,4-triazine (B1199460) ring system. vulcanchem.commdpi.com These compounds are of interest for their potential pharmacological activities. chemguide.co.ukvulcanchem.commdpi.com

A common synthetic route involves the condensation reaction between an aminoguanidine (B1677879) bearing a sulfonamide group and this compound. vulcanchem.comfishersci.dk The reaction is typically carried out by refluxing the two components in a solvent like glacial acetic acid. vulcanchem.com This process forms the 1,2,4-triazine ring in a single step, incorporating the 4-methoxyphenyl (B3050149) substituent at the 5-position of the triazine ring. The success of the condensation is confirmed by the disappearance of the characteristic NMR signals for the aminoguanidine protons. vulcanchem.com

Detailed research has explored the synthesis of various 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides using this method. The reaction conditions and outcomes for representative syntheses involving this compound are summarized in the table below.

| Starting Sulfonamide Precursor | Reaction Time (h) | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2-Benzylthio-4-chloro-5-methyl-N-aminosulfonylguanidine | 31 | 2-Benzylthio-4-chloro-N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide | 63 | 232-234 | vulcanchem.com |

| 4-Chloro-5-methyl-N-aminosulfonyl-2-[4-(trifluoromethyl)benzylthio]guanidine | 29 | 4-Chloro-N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-5-methyl-2-[4-(trifluoromethyl)benzylthio]benzenesulfonamide | 66 | 255-258 | vulcanchem.com |

Advanced Spectroscopic and Computational Studies

Detailed NMR Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methoxyphenylglyoxal hydrate (B1144303) and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule. For 4-Methoxyphenylglyoxal, analysis in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic, methoxy (B1213986), and glyoxal (B1671930) functional groups.

The ¹H NMR spectrum shows two doublets in the aromatic region, corresponding to the protons on the p-substituted benzene (B151609) ring. A singlet is observed for the methoxy group protons, and another singlet for the aldehydic proton of the glyoxal moiety.

The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbons, the aromatic carbons (including the ipso-carbon attached to the methoxy group and the carbon attached to the glyoxal group), and the methoxy carbon. The precise chemical shifts are diagnostic of the electronic environment of each carbon atom.

The following table summarizes the experimental NMR data for the parent compound, 4-Methoxyphenylglyoxal.

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity / Remarks |

|---|---|---|---|

| ¹H | 9.53 | CDCl₃ | s (1H, Aldehydic) |

| ¹H | 8.06 | CDCl₃ | d, J=8.7 Hz (2H, Aromatic) |

| ¹H | 7.02 | CDCl₃ | d, J=8.7 Hz (2H, Aromatic) |

| ¹H | 3.83 | CDCl₃ | s (3H, Methoxy) |

| ¹³C | 195.2 | CDCl₃ | Carbonyl |

| ¹³C | 192.5 | CDCl₃ | Carbonyl |

| ¹³C | 164.0 | CDCl₃ | Aromatic C-O |

| ¹³C | 132.4 | CDCl₃ | Aromatic CH |

| ¹³C | 126.7 | CDCl₃ | Aromatic C-C=O |

| ¹³C | 114.4 | CDCl₃ | Aromatic CH |

| ¹³C | 56.1 | CDCl₃ | Methoxy |

Data sourced from Benchchem, referencing ¹H NMR (CDCl₃): δ 9.53 (s, 1H), 8.06 (d, J=8.7 Hz, 2H), 7.02 (d, J=8.7 Hz, 2H), 3.83 (s, 3H) and ¹³C NMR (CDCl₃): δ 195.2, 192.5, 164.0, 132.4, 126.7, 114.4, 56.1.

2D-NMR Techniques (e.g., HMBC)

To establish the complete and unambiguous connectivity of atoms, especially in complex derivatives synthesized from 4-methoxyphenylglyoxal hydrate, 2D-NMR techniques are indispensable. mdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). arxiv.orgacs.org

Time-Course NMR Monitoring of Reactions

The non-invasive nature of NMR spectroscopy makes it an ideal tool for monitoring chemical reactions in real-time. mdpi.com Time-course NMR studies of reactions involving this compound allow for the determination of reaction kinetics and the identification of transient intermediates.

In a typical setup, the reaction is carried out directly in an NMR tube, and ¹H NMR spectra are acquired at regular intervals. rsc.org The conversion of reactants to products can be quantified by integrating the signals of specific, well-resolved peaks corresponding to the starting materials and products against a known concentration of an internal standard. rsc.org This method provides detailed kinetic data, helping to elucidate reaction mechanisms and optimize reaction conditions. rsc.org For example, the progress of a catalyzed reaction involving 4-methoxyphenylglyoxal monohydrate has been monitored by loading the reactants, catalyst, and an internal standard into an NMR tube and taking measurements every hour over a 24 or 48-hour period. rsc.org

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to confirm the elemental composition of this compound and its reaction products. mdpi.commdpi.com HRMS provides highly accurate mass-to-charge (m/z) ratio measurements, typically to within a few parts per million (ppm) of the theoretical value.

This precision allows for the unambiguous determination of a molecule's elemental formula. For products synthesized using this compound, HRMS is routinely used to verify that the final compound has the expected molecular formula by comparing the experimentally measured mass with the mass calculated for the proposed structure. mdpi.commdpi.com This confirmation is a critical component of the structural proof required for new chemical entities.

Theoretical Chemistry and Computational Modeling

Alongside experimental techniques, theoretical and computational methods provide profound insights into the intrinsic properties of molecules like this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to model the electronic structure of molecules, offering a deeper understanding of their stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are used to investigate the electronic characteristics of arylglyoxals and their derivatives. researchgate.netacs.org

These computational studies can determine key parameters such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net For arylglyoxal-based compounds, quantum computational studies have been performed at levels of theory like B3LYP/6-311G++(d,p) to probe these reactivity parameters. researchgate.net Furthermore, computational models can verify proposed reaction mechanisms by calculating the energy profiles of reaction pathways, including transition states and intermediates. acs.org

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the complex reaction pathways and transition states of organic molecules. For arylglyoxals, including 4-methoxyphenylglyoxal, theoretical studies have been instrumental in understanding reaction mechanisms that are challenging to probe experimentally.

One key reaction of phenylglyoxal (B86788) hydrates is the intramolecular hydride transfer, which has been the subject of combined experimental and theoretical investigations. Studies on a series of p-substituted phenylglyoxals have explored the effect of different substituents on the reaction rates. psu.edu Electronic structure calculations, particularly using methods like Density Functional Theory (DFT), have been employed to map the potential energy surfaces of these reactions. psu.edu For instance, calculations at the SM5.4/PM3 level have been used to analyze the geometries of reactants and transition states. psu.edu

The theoretical analysis of the hydride shift in substituted phenylglyoxals reveals that the reaction proceeds through a well-defined transition state. The geometry of this transition state and its energy barrier are influenced by the electronic nature of the substituent on the phenyl ring. For example, a p-nitro substituent has a pronounced effect on the rate parameters, which is attributed to the relative destabilization of the reactant and a reduction in quantum mechanical tunneling through the barrier. psu.edu Variational transition state theory (VTST) combined with multidimensional tunneling models has been applied to understand these kinetic isotope effects and the role of quantum tunneling in the hydride transfer process. psu.eduresearchgate.net

In the context of multicomponent reactions, plausible mechanistic pathways for reactions involving this compound have been proposed based on the characterization of intermediates and final products. mdpi.commdpi.com For example, in the synthesis of furan-2(5H)-one derivatives, the proposed mechanism involves the initial condensation of 4-methoxyphenylglyoxal with Meldrum's acid to form a Michael acceptor, followed by the addition of a nucleophile like indole (B1671886). mdpi.com Subsequent acid-catalyzed cyclization and rearrangement lead to the final product. mdpi.commdpi.com While full reaction pathway simulations for these complex multi-step reactions are not extensively documented, the proposed intermediates represent key points on the reaction coordinate that are inferred from experimental outcomes.

Computational analyses have also been applied to understand the regioselectivity in reactions such as the oxidation of 4-methoxyacetophenone to 4-methoxyphenylglyoxal using selenium dioxide. These studies suggest that SeO₂ interacts directly with the carbonyl group, facilitating a hydride shift through a concerted ene mechanism to form the diketone intermediate.

Table 1: Experimental and Calculated Data for Hydride Transfer in p-Substituted Phenyl Glyoxals

| Substituent | Experimental Rate Constant (k / 10⁻⁵ s⁻¹) | Calculated Gibbs Energy of Activation (kcal/mol) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| H | 2.90 | 25.5 | 4.2 |

| p-CH₃ | 1.53 | 26.0 | 4.5 |

| p-OCH₃ | 1.11 | 26.2 | 4.6 |

| p-NO₂ | 31.1 | 23.8 | 3.1 |

Data adapted from a study on hydride transfer in phenyl glyoxals. psu.edu The table illustrates the influence of para-substituents on reaction kinetics.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis, through both experimental techniques and computational modeling, provides insight into the preferred spatial arrangements of the molecule's atoms.

For the parent compound, phenylglyoxal, gas-phase electron diffraction studies have revealed that the molecule exists in a non-planar conformation. nih.gov Specifically, the torsional angle between the two carbonyl groups (O=C-C=O) is approximately 130°, and the phenyl ring is nearly coplanar with the adjacent carbonyl group. nih.gov In its hydrated form, 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone, the glyoxal's aldehyde group is converted to a geminal diol. This structural change introduces flexibility around the C-C bond connecting the diol and the ketone.

Computational methods, such as molecular mechanics and DFT, can be used to explore the conformational landscape of this compound. These calculations can identify low-energy conformers and the rotational barriers between them. For instance, different orientations of the hydrated formyl group relative to the aroyl moiety can be assessed to find the most stable conformer. psu.edu In a study of the hydride shift in phenyl glyoxal hydrates, several minimum energy conformers were located and characterized, differing mainly in the orientation of the hydrated-formyl group. psu.edu

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with a solvent over time. nih.govyoutube.com An MD simulation of this compound in an aqueous solution would reveal the dynamics of the solute-solvent interactions, the stability of different conformers, and the transitions between them. While specific MD simulation studies focused solely on this compound are not widely reported in the literature, the principles of MD are well-established for studying biomolecules and organic molecules in solution. nih.govyoutube.com Such simulations could, for example, clarify the role of water molecules in stabilizing the hydrate form and mediating proton or hydride transfer reactions.

In related systems, molecular mechanics calculations have been used to understand the inclusion complexes of phenylglyoxal derivatives within cyclodextrin (B1172386) cavities, providing a model for the transition state in catalyzed reactions. oup.com These studies highlight how intermolecular interactions can influence the conformation of the glyoxal moiety and thereby control the stereochemical outcome of a reaction. oup.com

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | PubChem nih.gov |

| Molecular Weight | 182.17 g/mol | PubChem nih.gov |

| IUPAC Name | 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone | PubChem nih.gov |

| InChIKey | VPGRGFXPHBTWAZ-UHFFFAOYSA-N | PubChem nih.gov |

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of 4-methoxyphenylglyoxal hydrate (B1144303) as a foundational component in organic synthesis is demonstrated through its application in various multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex molecular scaffolds in a single step.

One notable application is the one-pot synthesis of furan-2(5H)-one derivatives. In a telescoped multicomponent reaction, 4-methoxyphenylglyoxal hydrate reacts with indole (B1671886) and Meldrum's acid to produce 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. researchgate.net This method is valued for its use of readily available starting materials, atom economy, and the straightforward isolation of the final products. researchgate.net

Further demonstrating its versatility, the compound is employed in the synthesis of other heterocyclic systems. For instance, it reacts with lawsone (2-hydroxy-1,4-naphthoquinone) and 4-chlorothiobenzamide (B1225484) in a one-pot reaction to yield lawsone–1,3-thiazole hybrids with high efficiency. acs.org It is also a key reactant in the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through a multicomponent reaction with 8-hydroxyquinoline (B1678124) and Meldrum's acid. mdpi.com Similarly, it can be used with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one to create complex furocoumarin derivatives. mdpi.com

The reactivity of this compound extends to the formation of imidazolidine-2,4-diones. In acetic acid, it selectively reacts with N-hydroxyurea and N-alkoxyureas to form 5-aryl-3-hydroxyimidazolidine-2,4-diones and 3-alkoxy-5-arylimidazolidine-2,4-diones, respectively.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Starting Materials | Resulting Complex Molecule | Reaction Type |

|---|---|---|

| Indole, this compound, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | One-pot multicomponent reaction researchgate.net |

| Lawsone, this compound, 4-Chlorothiobenzamide | 2-(2-(4-Chlorophenyl)-4-(4-methoxyphenyl)thiazol-5-yl)-3-hydroxynaphthalene-1,4-dione | One-pot multicomponent reaction acs.org |

| 8-Hydroxyquinoline, this compound, Meldrum's acid | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Telescoped multicomponent reaction mdpi.com |

| N-Hydroxyurea, this compound | 5-(4-Methoxyphenyl)-3-hydroxyimidazolidine-2,4-dione | Cyclization |

Precursor for Bioactive Compounds and Pharmacological Tools

This compound is a key starting material for synthesizing a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects.

Enzyme Inhibitors (e.g., Protein Arginine Deiminases)

While specific studies detailing the synthesis of Protein Arginine Deiminase (PAD) inhibitors directly from this compound are not prominent, the foundational chemistry of arylglyoxals is relevant. Phenylglyoxal (B86788) hydrates can modify arginine residues via covalent bonding, which is the amino acid targeted by PAD enzymes. This interaction can alter a protein's structure and function. Research has shown that various imidazole (B134444) derivatives synthesized from 4-methoxyphenyl (B3050149) glyoxal (B1671930) are potent inhibitors of the α-glucosidase enzyme. researchgate.net

Antimicrobial Agents

The compound serves as a precursor for molecules with a broad spectrum of antimicrobial properties. Some arylglyoxal hydrates themselves have demonstrated antiviral activity against viruses such as influenza and Newcastle disease virus. sci-hub.se More commonly, it is used to build more complex heterocyclic structures with antimicrobial potential. For example, it is used in the synthesis of 1,2,4-triazine (B1199460) derivatives, which have been identified for their potential antibacterial and antiviral activities. mdpi.com Furthermore, derivatives of 8-hydroxyquinoline, synthesized using this compound, are known to possess antibacterial and antifungal properties. mdpi.com

Antiviral and Anticancer Research

In the field of virology, certain arylglyoxal hydrates have shown direct antiviral effects in embryonated egg models against influenza and Newcastle disease viruses. sci-hub.se

The application of this compound in anticancer research is particularly notable. It is a crucial reagent in the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. mdpi.com A number of these synthesized compounds exhibited significant cytotoxic activity against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC₅₀ values under 100 μM. mdpi.com The research indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for anticancer agents. mdpi.com Additionally, furan-2(5H)-one derivatives synthesized from this glyoxal are associated with cytotoxic activities. researchgate.net

Drug Development and Design

This compound is a valuable tool in drug development and design, enabling the creation of novel molecular architectures for therapeutic evaluation. A clear example is the systematic synthesis of a series of 1,2,4-triazine derivatives to explore their structure-activity relationships as anticancer agents. mdpi.com In another area, it has been used to synthesize 1-hydroxypyrazin-2(1H)-ones, which are being investigated as potential iron chelators for the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov This approach allows for the fine-tuning of physicochemical properties such as partition coefficients and pKa values by carefully selecting the appropriate starting materials. nih.gov This strategic modification is central to modern drug design, aiming to optimize the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates.

Table 2: Bioactive Compounds Derived from this compound

| Compound Class | Target/Application | Research Findings |

|---|---|---|

| 1,2,4-Triazine derivatives | Anticancer | Cytotoxic against HCT-116, HeLa, and MCF-7 cell lines; induces apoptosis. mdpi.com |

| Imidazole derivatives | α-glucosidase inhibitors | Excellent inhibitory activity, with some compounds showing IC₅₀ values in the low micromolar range. researchgate.net |

| Furo[3,2-h]quinoline derivatives | Antimicrobial, Antiproliferative | Derivatives of the synthesized core structure are known to have antibacterial, antifungal, and neuroprotective properties. mdpi.com |

| 1-Hydroxypyrazin-2(1H)-ones | Iron Chelators (Parkinson's Disease) | Synthesized as potential neuroprotective agents for iron chelation therapy. nih.gov |

Role in the Synthesis of Fluorescent Probes

While direct synthesis of fluorescent probes using this compound as the core fluorophore is not widely documented, it serves as a critical building block for heterocyclic systems that have fluorescent properties. For instance, the multicomponent reaction with 8-hydroxyquinoline yields furo[3,2-h]quinoline derivatives. mdpi.com The parent 8-hydroxyquinoline structure is a well-known scaffold for fluorescent chemosensors. mdpi.com Additionally, 1-hydroxypyrazin-2(1H)-ones synthesized from this compound have been reported for their use as ligands in luminescent lanthanide complexes, highlighting an application in generating light-emitting materials. nih.gov

Intermediate in Fine Chemical Production

This compound is a valuable intermediate in the production of fine chemicals due to its bifunctional nature, containing both a ketone and a hydrated aldehyde group. cymitquimica.com This structure allows it to be a versatile building block in various chemical transformations, including oxidation, reduction, and substitution reactions. Its utility is particularly prominent in the synthesis of complex heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. mdpi.commdpi.comrsc.org

One of the key applications of this compound as an intermediate is in multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, offering advantages like atom economy and simplified procedures. mdpi.comresearchgate.net For instance, it reacts with indoles and Meldrum's acid in a telescoped multicomponent condensation to produce indolyl-substituted furan-2(5H)-ones. mdpi.comresearchgate.net Similarly, it is used in the synthesis of novel furo[3,2-h]quinolinacetic acids through a one-pot reaction with 8-hydroxyquinoline and Meldrum's acid. mdpi.com These synthesized heterocyclic systems are of great interest in pharmaceutical research.

The industrial applications of this compound are broad, serving as a precursor for various products. lookchemicals.com It is a starting material for the synthesis of pharmaceuticals, surfactants, polymer monomers, and antifungal agents. lookchemicals.com Its role as an intermediate is crucial for creating more complex molecules with specific desired properties for various industrial uses.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Methodologies

The unique structural feature of 4-methoxyphenylglyoxal, possessing both an aldehyde and a ketone, offers a rich platform for discovering novel chemical transformations. A primary area of future research will be the continued development of multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes that allow for the synthesis of complex molecules from simple, readily available starting materials in a single step. researchgate.net

Recent studies have demonstrated the successful use of 4-methoxyphenylglyoxal hydrate (B1144303) in MCRs to produce highly functionalized furan-2(5H)-ones, furo[2,3-f]chromen-3-yl)acetic acids, and furo[3,2-h]quinolin-3-yl)acetic acids. mdpi.comresearchgate.netmdpi.commdpi.com For instance, a one-pot reaction involving indole (B1671886), 4-methoxyphenylglyoxal hydrate, and Meldrum's acid yields 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, a scaffold that can be further diversified. researchgate.netmdpi.com The proposed mechanism for many of these reactions involves the initial condensation of 4-methoxyphenylglyoxal with a reactive methylene (B1212753) compound like Meldrum's acid, forming a Michael acceptor. mdpi.commdpi.commdpi.com This intermediate then reacts with a nucleophile, followed by intramolecular cyclization and rearrangement to yield the final heterocyclic product. mdpi.commdpi.commdpi.com

Future work will likely focus on expanding the scope of nucleophiles and third components in these MCRs to generate novel libraries of heterocyclic compounds. researchgate.net The exploration of new catalysts, including organocatalysts and metal catalysts, could also unveil unprecedented reaction pathways and improve the efficiency and selectivity of existing transformations.

Development of Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. To date, the application of this compound in asymmetric synthesis remains relatively underexplored. A significant future direction is the development of catalytic asymmetric methods to control the stereochemistry of reactions involving this glyoxal (B1671930).

Research into the enantioselective synthesis of 5-monosubstituted hydantoins from glyoxals and ureas using a chiral phosphoric acid catalyst provides a promising blueprint. researchgate.net This approach, which achieves high yields and excellent enantiomeric ratios, could be adapted for this compound. researchgate.net The proposed mechanism involves a face-selective protonation of an enol-type intermediate, a strategy that could be broadly applicable. researchgate.net

Future efforts will likely target the development of novel chiral catalysts—both metal-based and organocatalytic—specifically designed for reactions with this compound. The goal will be to achieve high levels of enantioselectivity in various transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions, thereby providing access to a wide range of chiral building blocks and biologically active molecules.

Investigation of New Biological Activities and Therapeutic Potentials

Derivatives synthesized from this compound have shown promise in various therapeutic areas. The furan-2(5H)-one (or γ-butenolide) core, readily accessible from this glyoxal, is found in numerous natural products with diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. mdpi.com This suggests that novel compounds derived from this compound could possess significant therapeutic potential.

A key future direction is the systematic biological screening of new compound libraries generated from this starting material. For example, novel 1-hydroxypyrazin-2(1H)-one derivatives, synthesized by condensing this compound with amino acid-derived hydroxamic acids, have been evaluated as iron chelators for the treatment of Parkinson's disease. nih.govrsc.org Some of these compounds have demonstrated neuroprotective effects in in vitro models. nih.gov Similarly, derivatives incorporating a 1,2,4-triazine (B1199460) ring have been synthesized and are under investigation for their anticancer activity. mdpi.comnih.gov

Future research should focus on:

Anticancer and Antimicrobial Screening: Systematically evaluating new heterocyclic derivatives for their activity against a broad range of cancer cell lines and microbial pathogens.

Neurological Disorders: Expanding the investigation of derivatives as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, focusing on mechanisms like iron chelation and antioxidant activity. nih.govrsc.org

Anti-inflammatory and Other Activities: Exploring the potential of these compounds to modulate inflammatory pathways and other biological targets, guided by the known activities of related heterocyclic systems. mdpi.com

Below is a table summarizing the synthesis and potential applications of selected derivatives.

| Starting Materials | Synthesized Derivative | Potential Application/Activity |

| This compound, Indole, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Anti-inflammatory, Cytotoxic mdpi.com |

| This compound, Glycine hydroxamic acid | 1-Hydroxy-3-(4-methoxyphenyl)pyrazin-2(1H)-one | Neuroprotection (Parkinson's) nih.gov |

| This compound, Aminoguanidine (B1677879) derivative | 4-Chloro-N-(5-(4-methoxyphenyl)-1,2,4-triazin-3-yl)benzenesulfonamide derivative | Anticancer mdpi.comnih.gov |

| This compound, 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, Meldrum's acid | 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | Furocoumarin synthesis researchgate.netmdpi.com |

| This compound, 8-Hydroxyquinoline (B1678124), Meldrum's acid | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Furoquinoline synthesis mdpi.com |

Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound will undoubtedly emphasize the development of more environmentally benign and sustainable synthetic methods. This involves the use of greener solvents (like water or ethanol), minimizing waste, and using energy-efficient processes. ub.edu

Recent syntheses of porphyrins and furocoumarins have highlighted sustainable strategies such as using microwave irradiation, solvent-free conditions, or one-pot multicomponent reactions to improve efficiency and reduce environmental impact. researchgate.netub.edu For example, the synthesis of 1-hydroxypyrazin-2(1H)-ones was successfully carried out in an ethanol (B145695)/water mixture, reducing the reliance on volatile organic solvents. nih.gov

Future research should aim to:

Develop catalytic reactions that can proceed in aqueous media.

Explore the use of reusable catalysts to minimize waste.

Design one-pot, tandem, or domino reaction sequences to reduce the number of synthetic steps and purification procedures.

Utilize flow chemistry, which can offer better control, safety, and scalability for sustainable production. ub.edu

Computational Chemistry in Predictive Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new reactions and bioactive molecules. In the context of this compound, computational methods can be employed to predict reaction outcomes, elucidate mechanisms, and design novel derivatives with enhanced properties.

For instance, computational analyses have been used to understand the mechanism of selenium dioxide-mediated oxidation of ketones to glyoxal derivatives. Similarly, predictive models are being used to identify which sites on a molecule are most likely to be metabolized by cytochrome P450 enzymes, providing crucial information for drug design. mdpi.com In silico tools can predict the ability of novel chelators to penetrate the blood-brain barrier (BBB), a critical parameter for drugs targeting the central nervous system. nih.gov

Future applications of computational chemistry in this area will include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other methods to model transition states and reaction pathways for novel transformations of this compound.

Virtual Screening: Employing molecular docking and other in silico screening techniques to identify promising new derivatives for specific biological targets.

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their biological activity, guiding the design of more potent and selective compounds.

Catalyst Design: Computationally designing catalysts that are optimized for specific asymmetric transformations involving this compound.

By integrating these advanced computational approaches with synthetic and biological investigations, researchers can more efficiently unlock the full potential of this compound as a valuable chemical building block.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxyphenylglyoxal Hydrate in laboratory settings?

- Methodological Answer : Hydration of crude glyoxal derivatives is a key step. For example, this compound is synthesized by adding boiling water to the glyoxal precursor. If precipitation occurs, the solid is washed with cold water and recrystallized from chloroform (CHCl3) to isolate the hydrated form . Contamination by oligomers or polymers is minimized through careful solvent selection and crystallization conditions.

Q. How do hydration states of glyoxals influence their reactivity in condensation reactions?

- Methodological Answer : Glyoxals can exist as dioxo (anhydrous), monohydrate, or dihydrate forms, which impact reaction kinetics and product selectivity. For instance, 4-Methoxyphenylglyoxal monohydrate (C9H10O4) reacts efficiently with ureas in chiral acid-catalyzed reactions due to its stabilized aldehyde hydrate form. Researchers must verify the hydration state via techniques like <sup>1</sup>H NMR or X-ray crystallography to ensure reproducibility .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography using gradients of hexane/ethyl acetate (e.g., 90:10) effectively separates hydrated glyoxals from byproducts. Recrystallization from ethanol (EtOH) or chloroform is recommended for high-purity isolates, as demonstrated in multicomponent syntheses of furanones .

Advanced Research Questions

Q. What strategies achieve enantioselectivity in hydantoin synthesis using this compound?

- Methodological Answer : Chiral Brønsted acid catalysts (e.g., phosphoric acids) enable enantioselective condensation with ureas. For example, reacting 4-Methoxyphenylglyoxal monohydrate with 1,3-dibenzylurea under catalytic conditions yields imidazolidine-2,4-dione derivatives with >95% enantiomeric ratio (e.r.). Optimizing reaction time (e.g., 20 hours) and solvent polarity (MeCN or EtOAc) enhances stereocontrol .

Q. How can researchers resolve contradictions in reported hydration states during synthesis?

- Methodological Answer : Discrepancies arise from variable water content during crystallization. To address this, thermogravimetric analysis (TGA) quantifies water loss, while <sup>13</sup>C NMR distinguishes carbonyl (C=O) and hydrate (C-OH) signals. For example, the monohydrate form (MFCD00234534) is confirmed by its molecular formula (C9H10O4) and characteristic IR absorption at ~3400 cm<sup>-1</sup> (O-H stretch) .

Q. What mechanistic insights explain the role of this compound in multicomponent reactions?

- Methodological Answer : In reactions with indole and Meldrum’s acid, the glyoxal acts as a bifunctional electrophile. The methoxy group directs nucleophilic attack, while the hydrated carbonyl facilitates acid-catalyzed cyclization. Triethylamine (Et3N) is critical for deprotonation, as shown in the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one under reflux conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.